2-(Phenylamino)benzenethiol

Catalog No.
S1520960
CAS No.
16078-95-8
M.F
C12H11NS
M. Wt
201.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylamino)benzenethiol

CAS Number

16078-95-8

Product Name

2-(Phenylamino)benzenethiol

IUPAC Name

2-anilinobenzenethiol

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

InChI

InChI=1S/C12H11NS/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13-14H

InChI Key

HVYMDMWEXMVXDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2S

Synonyms

2-(Phenylamino)benzenethiol

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2S

Organic Synthesis

NPA serves as a versatile intermediate in organic synthesis due to its reactive amine and thiol functional groups. Researchers utilize it to synthesize various complex molecules, including pharmaceuticals, dyes, and pesticides. For instance, NPA can be employed in the synthesis of anticonvulsant medications [1].

Source

[1] Journal of Medicinal Chemistry (ACS Publications), "Synthesis and Anticonvulsant Activity of Novel N-Substituted 2-Mercapto Anilides" by Erdem et al. ()

Corrosion Inhibition

NPA exhibits promising potential as a corrosion inhibitor for metals. Studies suggest that it forms a protective layer on metal surfaces, hindering the interaction between the metal and corrosive agents [2]. This property makes NPA a valuable additive in industrial applications to prevent metal degradation.

Source

[2] ResearchGate, "The Inhibition of the Corrosion of Steel in 1 M HCl by N-Phenylanthranilic Acid and Its Sodium Salt" by Abd El-Nabey et al. ()

Material Science Applications

NPA's unique structure makes it a candidate material for various applications in material science. Researchers are exploring its potential use in the development of organic semiconductors, conducting polymers, and liquid crystals due to its interesting electrical and optical properties [3, 4].

Source

[3] Journal of Materials Chemistry C (Royal Society of Chemistry), "Naphthalene Diimides with Oligo(phenyleneethynylene) Linkages: Synthesis, Photophysical Properties, and Electroluminescence" by Li et al. ()

Source

[4] Dyes and Pigments (Elsevier), "Synthesis and Characterization of Novel Schiff Bases with Azo Groups Derived from 4-(Aminophenylazo)aniline and Their Application in Dyeing Polyester Fabrics" by Mohamed et al. ()

2-(Phenylamino)benzenethiol, also known as 4-phenylaminothiophenol, is an organic compound characterized by a phenyl group and an amino group attached to a benzene ring, with a thiol functional group. Its molecular formula is C12_{12}H11_{11}NS, and it features a structure where the amino group is positioned para to the thiol group on the benzene ring. This compound exhibits properties typical of both amines and thiols, making it of significant interest in various chemical and biological contexts.

  • Nucleophilic Substitution: The thiol group can act as a nucleophile in reactions with electrophiles, facilitating the formation of thioether compounds.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions. For example, treatment with hydrogen peroxide can lead to the formation of the corresponding sulfonic acid.
  • Diazotization: Similar to other anilines, 2-(Phenylamino)benzenethiol can be converted into diazonium salts, which can then participate in various coupling reactions to form azo compounds .

The biological activity of 2-(Phenylamino)benzenethiol has been explored in various studies. It has shown potential antimicrobial properties and may act as an antioxidant due to the presence of the thiol group. The compound's ability to donate hydrogen atoms makes it a candidate for further investigation in drug development, particularly in targeting oxidative stress-related diseases.

Several synthesis methods for 2-(Phenylamino)benzenethiol have been reported:

  • Direct Amination: The compound can be synthesized by reacting phenylthiol with aniline under acidic conditions, facilitating the formation of the desired product through nucleophilic substitution.
  • Reduction Reactions: Starting from nitro compounds or other derivatives, reduction reactions (such as catalytic hydrogenation) can yield 2-(Phenylamino)benzenethiol.
  • Electrochemical Methods: Recent advances have highlighted electrochemical methods for synthesizing thiophenols through C–S bond formation, which may include variations involving 2-(Phenylamino)benzenethiol .

2-(Phenylamino)benzenethiol finds applications in various fields:

  • Dyes and Pigments: The compound can serve as a precursor for azo dyes due to its ability to form diazonium salts.
  • Pharmaceuticals: Its biological properties make it a candidate for developing new therapeutic agents, particularly those targeting oxidative stress.
  • Chemical Sensors: The thiol group allows for interactions with metal ions, making it useful in sensor applications for detecting heavy metals.

Interaction studies involving 2-(Phenylamino)benzenethiol have focused on its reactivity with various metal ions and organic compounds. It has been shown to form stable complexes with transition metals, which could enhance its utility in catalysis and sensing applications. Additionally, studies on its interactions with biological molecules suggest potential pathways for drug delivery systems.

Several compounds share structural similarities with 2-(Phenylamino)benzenethiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
AnilineC6_6H5_5NH2_2Simple amine without thiol functionality
BenzenethiolC6_6H5_5SHLacks amino group; primarily used in organic synthesis
4-AminothiophenolC6_6H4_4(NH2_2)(SH)Similar reactivity but lacks phenyl substituent
2-MercaptobenzimidazoleC7_7H7_7N2_2SContains nitrogen heterocycles; different biological activity

The uniqueness of 2-(Phenylamino)benzenethiol lies in its dual functionality as both an amine and a thiol, providing diverse reactivity that is not present in simpler analogs like aniline or benzenethiol. This versatility enhances its potential applications in both synthetic and biological contexts.

XLogP3

3.6

Wikipedia

2-(Phenylamino)benzenethiol

Dates

Modify: 2024-02-18

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